Vicenin-2
Overview
Description
Vicenin-2 is a 6,8-di-C-glucoside of apigenin, isolated from a traditionally used medicinal plant Artemisia capillaris . It has been reported to possess a wide variety of pharmacological activities including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective . It is also an angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
The bis-C-glucosyl flavonoid vicenin-2 has been synthesized by exploiting bis-C-glycosylation of 1,3,5-trifluorobenzene and aromatic nucleophilic substitution to transform fluorine atoms to oxygen functions in excellent yield .Molecular Structure Analysis
Vicenin-2, a flavonoid, exhibits a distinctive and uncommon C-glycosidic linkage . Its chemical formula is C27H30O15 and its molecular weight is 594.520 .Chemical Reactions Analysis
Vicenin-2 has been observed to interact with human serum albumin (HSA), involving the cinnamoyl system found in vicenin-2 . This interaction causes a reduction in α-helix structures .Physical And Chemical Properties Analysis
Vicenin-2 is a flavonoid categorized as a flavones subclass . It has a peak of absorbance observed at around 338 nm .Scientific Research Applications
Anti-Diabetic Potential
Vicenin-2, extracted from Artemisia capillaris, has shown promising anti-diabetic potential. The compound inhibited key enzymes related to diabetes and prevented the formation of advanced glycation end products, suggesting its potential as a therapeutic agent for diabetes and related complications (Islam et al., 2014).
Anti-Inflammatory Properties
Vicenin-2 isolated from Urtica circularis demonstrated significant anti-inflammatory activity. It effectively modulated the production of key inflammatory mediators such as nitrite and TNF-α, as well as the translocation of the nuclear factor NF-κB, indicating its potential in treating inflammation-related conditions (Marrassini et al., 2011).
Pharmacokinetics and Absorption
Studies on Vicenin-2's intestinal absorption and permeation profile using an in situ single-pass intestinal perfusion technique have provided valuable insights. It suggests that Vicenin-2 is rapidly absorbed in the small intestine, supporting its potential as an oral phytopharmaceutical agent (Buqui et al., 2015).
Anti-Cancer Activities
Vicenin-2 has been reported to possess anti-cancer properties in various studies:
- Colon Cancer : Vicenin-2 exhibited anti-proliferative effects on human colon cancer cells through the inhibition of the Wnt/β-catenin signaling pathway, suggesting its use as an agent against colorectal cancer (Yang et al., 2018).
- Hepatocellular Carcinoma : It also showed potential as an inhibitor of the STAT3 signaling pathway in human hepatocellular carcinoma, indicating its anticarcinogenic effect (Huang et al., 2020).
- Oral Carcinogenesis : Vicenin-2 was found effective in preventing DMBA-induced buccal carcinogenesis in hamsters, showcasing its potential as a chemopreventive agent against oral cancer (Li et al., 2020).
Osteoporosis Treatment
Vicenin-2 showed promising results in treating ovariectomy-induced postmenopausal osteoporosis in rats, indicating its potential in managing bone-related diseases or disorders (Zhang et al., 2020).
Radioprotection and Anti-Inflammatory Properties
Vicenin-2 has been investigated for its radioprotection and anti-inflammatory properties. It was effective against cancer progression and indicated that its combination with docetaxel could be more effective than either of the single agents in androgen-independent prostate cancer (Nagaprashantha et al., 2011).
UV Protection in Plants
Mass spectrometric imaging revealed that Vicenin-2, a di-C-glycosyl flavonoid, is produced at the top of the leaves in Lychnophora species. Its localization and UV absorption properties suggest it acts as a UV light barrier, protecting the plants from intense sunlight (Silva et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAVMJLAGNUKW-VQVVXJKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904219 | |
Record name | Violantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vicenin 2 | |
CAS RN |
23666-13-9 | |
Record name | Vicenin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23666-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Violantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-Di-C-β-D-glucopyranosylapigenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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